![molecular formula C27H40O4 B1673979 羟丙酸羟孕酮 CAS No. 630-56-8](/img/structure/B1673979.png)
羟丙酸羟孕酮
描述
羟丙酸羟孕酮是一种合成孕激素,它是一种与天然激素孕酮相似的激素类型。它主要用于降低有自发早产史的女性早产的风险。 该化合物是17α-羟基孕酮的酯衍生物,由己酸(己酸)形成 .
科学研究应用
Hydroxyprogesterone caproate is a progestin medication with several applications, including prevention of preterm birth in pregnant women with a history of the condition and treatment for gynecological disorders .
Scientific Research Applications
Gynecological disorders Hydroxyprogesterone caproate is used to treat gynecological issues, such as threatened miscarriage, dysmenorrhea, premenstrual syndrome, fibrocystic breast disease, adenosis, and breast pain . It has also been used to treat endometrial cancer and has shown effectiveness in extending life for both premenopausal and postmenopausal women with the disease . From the 1950s through the 1970s, it was widely used for these purposes, but more recently, it has gained attention for preventing preterm birth .
Birth control In some countries, hydroxyprogesterone caproate is combined with estradiol valerate to create a once-monthly combined injectable contraceptive .
Other uses Hydroxyprogesterone caproate has been used in menopausal hormone therapy for women . For men, it has been used to treat benign prostatic hyperplasia, though its effectiveness is marginal and uncertain . It has also been used to treat prostate cancer, typically at a dosage of 1,500 mg twice per week, by suppressing testicular androgen production through the suppression of luteinizing hormone secretion . Additionally, it has been used as part of feminizing hormone therapy for transgender women .
Pharmacokinetics and Pharmacodynamics
Hydroxyprogesterone caproate, or 17α-hydroxyprogesterone caproate, is structurally similar to progesterone and acts as a selective agonist of the progesterone receptor (PR) . It exhibits improved pharmacokinetics compared to progesterone, particularly a longer duration with intramuscular injection in oil solution .
Dosage and Administration
The endometrial transformation dosage of hydroxyprogesterone caproate is 250 to 500 mg per cycle via intramuscular injection. The weekly substitution dosage is 250 mg, while the effective dosage in the menstrual delay test is 25 mg per week . For inhibiting ovulation, an effective dosage is 500 mg once per month via intramuscular injection . The dose used in once-a-month combined injectable contraceptives is 250 mg .
Antigonadotropic Effects
Hydroxyprogesterone caproate produces antigonadotropic effects by activating the PR, suppressing the hypothalamic–pituitary–gonadal axis, and reducing gonadotropin secretion and gonadal sex hormone production at high doses . Studies have indicated varied effects on hormone levels, with some showing no significant influence on urinary excretion of estrogens, luteinizing hormone, or follicle-stimulating hormone, while others have demonstrated a decrease in testosterone secretion .
Depot Effect and Pharmacokinetics
When administered intramuscularly or subcutaneously, hydroxyprogesterone caproate has a depot effect, resulting in a prolonged duration of action . Peak levels and time to peak concentrations have been studied following intramuscular injection, with steady-state levels achieved within 4 to 12 weeks of administration in pregnant women .
Safety and Efficacy
作用机制
羟丙酸羟孕酮的作用机制涉及它与孕激素受体的相互作用。通过与这些受体结合,它发挥孕激素作用,包括抑制黄体生成素分泌和将增殖期子宫内膜转化为分泌期子宫内膜。 这种作用有助于维持妊娠并预防早产 .
生化分析
Biochemical Properties
Hydroxyprogesterone caproate is a progestin, or a synthetic progestogen, and hence is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It has some antimineralocorticoid activity and no other important hormonal activity . The main enzymes involved in metabolism of Hydroxyprogesterone caproate are cytochrome P450 (CYP) 3A4 and to a lesser extent CYP3A5 .
Cellular Effects
Hydroxyprogesterone caproate has been shown to have effects on various types of cells and cellular processes. For example, exposure to Hydroxyprogesterone caproate during development of the mesocortical dopamine pathway in rats altered dopaminergic innervation of the prelimbic prefrontal cortex and impaired cognitive flexibility with increased perseveration later in life .
Molecular Mechanism
Hydroxyprogesterone caproate acts by binding to progesterone receptors in the uterus, ovaries, breasts, and in the central nervous system . These receptors exist in 2 isoforms, PR-A and PR-B. Progesterone binding to these receptors ultimately leads to regulation of gene transcription .
Temporal Effects in Laboratory Settings
The apparent half-life of Hydroxyprogesterone caproate is long, and pharmacokinetic parameters vary widely between subjects and are affected by maternal body mass index . The drug crosses the placental barrier .
Dosage Effects in Animal Models
In animal models, exposure to Hydroxyprogesterone caproate has shown to have varying effects depending on the dosage. For example, a toxicology study in rhesus monkeys resulted in the death of all rhesus fetuses exposed to 1 and 10 times the human dose equivalent of Hydroxyprogesterone caproate .
Metabolic Pathways
Hydroxyprogesterone caproate is extensively metabolized in the liver via CYP3A4 and 3A5, forming metabolites . It is primarily excreted as metabolites in urine (~30%) and feces (~50%) .
Transport and Distribution
Hydroxyprogesterone caproate is extensively bound to plasma proteins including albumin and corticosteroid-binding globulins . It is administered via intramuscular injection or subcutaneous autoinjection .
Subcellular Localization
The enzymes responsible for the biotransformation of Hydroxyprogesterone caproate during its perfusion are predominantly localized in human placental mitochondria .
准备方法
合成路线和反应条件: 羟丙酸羟孕酮是由17α-羟基孕酮与己酸酯化合成。该反应通常涉及使用脱水剂,例如二环己基碳二亚胺 (DCC) 来促进酯键的形成。
工业生产方法: 在工业环境中,羟丙酸羟孕酮在无菌环境中生产,以确保其纯度和功效。该化合物溶解在合适的植物油中,制成用于肌肉注射的无菌溶液。 生产过程涉及严格的质量控制措施,以确保最终产品符合要求的标准 .
化学反应分析
反应类型: 羟丙酸羟孕酮会经历几种类型的化学反应,包括还原、羟化和缀合反应。这些反应对于其代谢和从体内排泄至关重要。
常用试剂和条件:
还原: 该反应涉及将氢加到化合物中,通常使用还原剂,例如硼氢化钠。
羟化: 该反应将羟基引入化合物中,通常由细胞色素 P450 等酶介导。
缀合: 该反应涉及将葡萄糖醛酸或硫酸基团添加到化合物中,促进其排泄。
相似化合物的比较
羟丙酸羟孕酮经常与其他孕激素进行比较,例如醋酸甲羟孕酮和醋酸甲地孕酮。虽然所有这些化合物都是合成孕激素,但羟丙酸羟孕酮在其用于预防早产方面是独一无二的。其他类似的化合物包括:
醋酸甲羟孕酮: 用于避孕和激素替代疗法。
醋酸甲地孕酮: 用于食欲刺激和某些癌症的治疗。
己酸氯地孕酮: 用于激素治疗 .
羟丙酸羟孕酮因其在预防早产方面的特殊应用及其独特的代谢途径而脱颖而出。
生物活性
Hydroxyprogesterone caproate (17-OHPC) is a synthetic derivative of progesterone, primarily used in obstetrics to prevent preterm birth in women with a history of spontaneous preterm delivery. Its biological activity is characterized by its interaction with progesterone receptors and its role in various reproductive processes. This article delves into the pharmacological properties, clinical efficacy, and safety profile of hydroxyprogesterone caproate, supported by recent research findings and case studies.
Pharmacological Properties
Chemical Structure and Mechanism of Action
Hydroxyprogesterone caproate is an ester of 17α-hydroxyprogesterone and caproic acid. It binds to progesterone receptors (PR-A and PR-B) in target tissues, leading to the regulation of gene transcription associated with pregnancy maintenance and uterine quiescence. The compound exhibits anti-inflammatory effects that are crucial in modulating the inflammatory response associated with labor initiation .
Pharmacokinetics
- Absorption : Hydroxyprogesterone caproate is absorbed slowly following intramuscular injection, providing a prolonged effect.
- Distribution : It has a high volume of distribution and is extensively protein-bound in plasma.
- Metabolism : The drug is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4.
- Elimination : Approximately 50% of the metabolites are excreted via feces, with around 30% eliminated through urine.
- Half-life : The elimination half-life ranges from 16 days (±6 days), which allows for weekly dosing regimens .
Prevention of Preterm Birth
The primary indication for hydroxyprogesterone caproate has been its use in preventing preterm birth. However, recent studies have raised questions regarding its efficacy:
- A cohort study involving 430 women treated with hydroxyprogesterone caproate found no significant reduction in recurrent preterm birth rates compared to historical controls (25% vs. 16.8%, P = 1.0) .
- Another review indicated that hydroxyprogesterone caproate did not effectively prevent preterm birth and was associated with an increased risk of gestational diabetes (13.4% vs. 8% in controls, P = .001) .
Case Studies
-
Triplet Pregnancy Study : A study assessing the impact of hydroxyprogesterone caproate on triplet pregnancies showed no significant effects on pregnancy outcomes or duration compared to placebo .
Outcome Measure Hydroxyprogesterone Group Placebo Group Risk Ratio (95% CI) P Value Composite adverse perinatal outcome 34% 35% 0.98 (0.79–1.2) 0.79 Neonatal death ≥ 20 weeks 4.7% 1.3% 1.3 (0.37–4.2) 0.71 - Preeclampsia Model : Research using a rat model for preeclampsia demonstrated that hydroxyprogesterone caproate improved clinical characteristics related to hypertension during pregnancy, indicating potential therapeutic benefits beyond preterm birth prevention .
Safety Profile
The safety profile of hydroxyprogesterone caproate has come under scrutiny, especially following the FDA's withdrawal of approval for its use in preventing preterm birth due to unfavorable risk-benefit assessments . Concerns include:
- Potential Cancer Risk : A review by the European Medicines Agency suggested a possible but unconfirmed risk of cancer associated with prenatal exposure to hydroxyprogesterone caproate .
- Adverse Effects : Common adverse effects reported include injection site reactions, headaches, and gastrointestinal disturbances.
属性
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O4/c1-5-6-7-8-24(30)31-27(18(2)28)16-13-23-21-10-9-19-17-20(29)11-14-25(19,3)22(21)12-15-26(23,27)4/h17,21-23H,5-16H2,1-4H3/t21-,22+,23+,25+,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMWKUIIPQCAJU-LJHIYBGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043915 | |
Record name | 17-((1-Oxohexyl)oxy)pregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The mechanism by which progesterone prevents preterm birth is not well understood, but many pathways are likely involved. (1) Progesterone plays a vital role in regulation of the female reproductive system and is important for successful implantation of the embryo and maintenance of pregnancy. It acts by binding to progesterone receptors in the uterus, ovaries, breasts and in the central nervous system. These receptors exist in 2 isoforms, PR-A and PR-B. Progesterone binding to these receptors ultimately leads to regulation of gene transcription. (2) This results in an anti-inflammatory effect which blunts the proinflammatory state that occurs with initiation of labor, and maintains uterine queiscence by stabilizing progesterone acting on the myometrium. (2) | |
Record name | Hydroxyprogesterone caproate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06789 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
630-56-8 | |
Record name | Hydroxyprogesterone caproate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=630-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxyprogesterone caproate [USP:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxyprogesterone caproate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06789 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | HYDROXYPROGESTERONE CAPROATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17592 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 17-((1-Oxohexyl)oxy)pregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxyprogesterone caproate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.127 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYPROGESTERONE CAPROATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/276F2O42F5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
119-121 | |
Record name | Hydroxyprogesterone caproate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06789 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。